molecular formula C14H22ClN5O2S B10926118 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10926118
M. Wt: 359.9 g/mol
InChI Key: FZPJMUCBNDQJOK-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a sulfonamide group, making it a potential candidate for various chemical and biological applications.

Preparation Methods

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazole ring or the sulfonamide group.

Mechanism of Action

The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar compounds to N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE include other pyrazole derivatives such as:

The uniqueness of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ETHYL-N~4~,3,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22ClN5O2S

Molecular Weight

359.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H22ClN5O2S/c1-6-19-11(4)14(10(3)17-19)23(21,22)18(5)9-13-12(15)8-16-20(13)7-2/h8H,6-7,9H2,1-5H3

InChI Key

FZPJMUCBNDQJOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(C=NN2CC)Cl)C

Origin of Product

United States

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